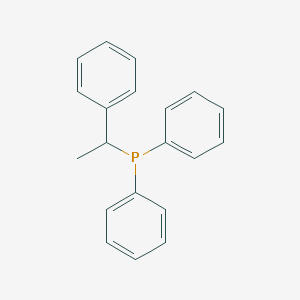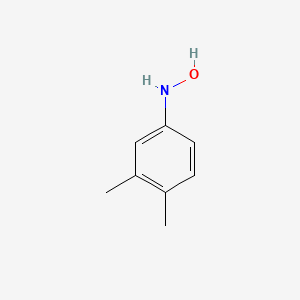
3,4-Dimethylphenylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylnitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,4-dimethylnitrobenzene using catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method is preferred for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethylbenzoquinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can yield 3,4-dimethylaniline.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxylamine group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoquinone
Reduction: 3,4-Dimethylaniline
Substitution: Depends on the electrophile used
Applications De Recherche Scientifique
3,4-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate the mechanisms of enzymatic reactions involving hydroxylamines.
Industry: Used in the production of antioxidants and stabilizers for polymers and other materials.
Mécanisme D'action
The mechanism of action of 3,4-dimethylphenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound interacts with molecular targets such as enzymes and proteins, influencing their activity through redox modulation. This property makes it valuable in studying oxidative stress and related biological processes.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue where the hydroxyl groups are replaced with methoxy groups.
3,4-Dimethylaniline: A reduced form of 3,4-dimethylphenylhydroxylamine.
Phenylhydroxylamine: The parent compound without the methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the 3rd and 4th positions, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to its analogues.
Propriétés
Numéro CAS |
43192-07-0 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)5-7(6)2/h3-5,9-10H,1-2H3 |
Clé InChI |
OMQHMQCZNLHYAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


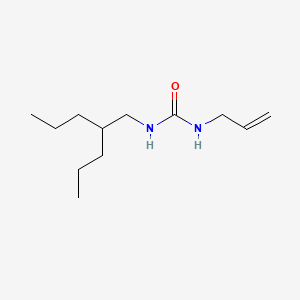
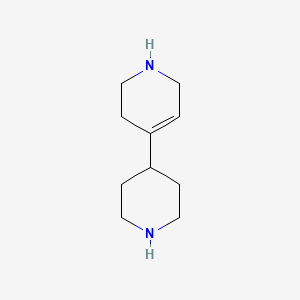
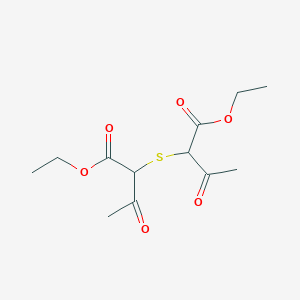
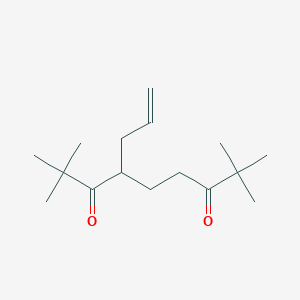

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
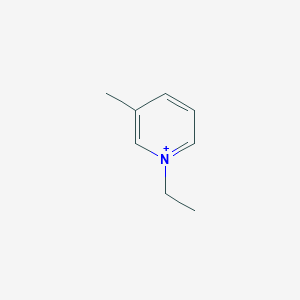
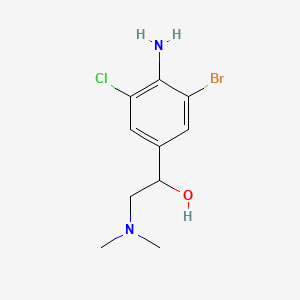
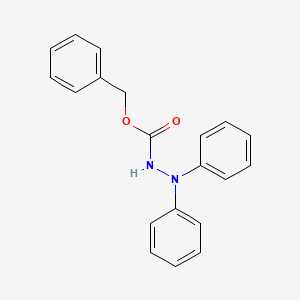
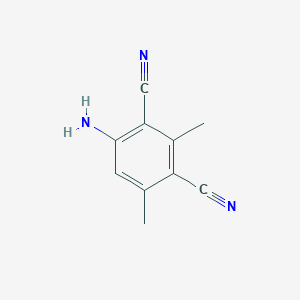
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
